molecular formula C14H15NO2S B4526154 n-(1-(2-Methoxyphenyl)ethyl)thiophene-2-carboxamide

n-(1-(2-Methoxyphenyl)ethyl)thiophene-2-carboxamide

Cat. No.: B4526154
M. Wt: 261.34 g/mol
InChI Key: FTVVGKIOKQTAOO-UHFFFAOYSA-N
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Description

N-(1-(2-Methoxyphenyl)ethyl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a 2-methoxyphenethyl substituent. The methoxy group at the ortho position of the phenyl ring and the ethyl linkage to the thiophene carboxamide core are critical structural elements that influence its physicochemical and biological properties.

Properties

IUPAC Name

N-[1-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-10(11-6-3-4-7-12(11)17-2)15-14(16)13-8-5-9-18-13/h3-10H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVVGKIOKQTAOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OC)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(1-(2-Methoxyphenyl)ethyl)thiophene-2-carboxamide typically involves the condensation of thiophene-2-carboxylic acid with an amine derivative. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production methods for thiophene derivatives often involve large-scale condensation reactions using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions: n-(1-(2-Methoxyphenyl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thiophene derivatives .

Scientific Research Applications

Chemistry: In chemistry, n-(1-(2-Methoxyphenyl)ethyl)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. It is also studied for its electronic properties and potential use in organic semiconductors .

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structure allows it to interact with various biological targets, making it a valuable tool in drug discovery .

Medicine: In medicinal chemistry, thiophene derivatives are known for their therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. This compound is being investigated for its potential use in developing new pharmaceuticals .

Industry: In the industrial sector, thiophene derivatives are used as corrosion inhibitors, organic semiconductors, and in the fabrication of organic light-emitting diodes (OLEDs) .

Mechanism of Action

The mechanism of action of n-(1-(2-Methoxyphenyl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological activity and physicochemical properties of thiophene carboxamides are highly dependent on substituent groups. Below is a comparative table of key analogues:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Activities References
N-(1-(2-Methoxyphenyl)ethyl)thiophene-2-carboxamide 2-Methoxyphenethyl group C₁₅H₁₅NO₂S Not explicitly reported (hypothetical)
N-(4-fluorophenethyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide (7c) 4-Fluorophenethyl, pyrazole ring C₁₈H₁₇FN₂OS EC₅₀ = 11.6 μmol/L vs. R. solani
N-(2-nitrophenyl)thiophene-2-carboxamide 2-Nitrophenyl group C₁₁H₈N₂O₃S Dihedral angles: 13.53° (A), 8.50° (B)
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiazole, nitro, trifluoromethyl, methoxy C₁₆H₁₀F₃N₃O₄S₂ Purity: 42%; antibacterial activity
Methyl 2-(thiophene-2-carboxamido)benzoate Anthranilate ester C₁₃H₁₁NO₃S Planar structure; sp² hybridization

Electronic and Steric Effects

  • Electron-Donating Groups (EDGs) : Methoxy groups (as in the target compound) may increase electron density on the phenyl ring, favoring π-π stacking or hydrogen bonding with biological targets .
  • Steric Hindrance : Bulky substituents (e.g., tert-butyl in ) could impede binding to enzymes, whereas smaller groups (fluoro, methoxy) optimize steric compatibility .

Research Findings and Implications

  • Molecular Docking : High-activity compounds (e.g., 7c, 7j) form strong interactions with SDH residues (Tyr-58, Ser-39), suggesting that the 2-methoxyphenethyl group in the target compound may similarly engage conserved residues .
  • Limitations : Low purity in some analogues (e.g., 42% in ) underscores the need for optimized synthesis protocols to ensure reliable activity data .
  • Structural Insights : Planar conformations (e.g., ) and controlled dihedral angles () are critical for maintaining bioactivity and crystallinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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